molecular formula B4H6Li2O10 B1170302 kayanol milling turquoise blue 3g CAS No. 12234-64-9

kayanol milling turquoise blue 3g

Cat. No.: B1170302
CAS No.: 12234-64-9
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Description

Kayanol Milling Turquoise Blue 3G: is a synthetic dye primarily used in the textile industry. It belongs to the class of acid dyes, which are known for their ability to bind to fibers through ionic interactions. This compound is known for its vibrant turquoise blue color, making it a popular choice for dyeing fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kayanol Milling Turquoise Blue 3G typically involves the reaction of aromatic amines with sulfonic acid groups. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors. The process includes the precise control of pH, temperature, and reaction time to achieve high yields and consistent quality. The final product is then purified and standardized for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Kayanol Milling Turquoise Blue 3G undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the color properties of the dye, making it useful in various applications.

    Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can produce leuco forms of the dye.

Scientific Research Applications

Kayanol Milling Turquoise Blue 3G has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques for visualizing cellular structures and tissues.

    Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings.

Mechanism of Action

The mechanism of action of Kayanol Milling Turquoise Blue 3G involves its ability to bind to fibers through ionic interactions. The dye molecules interact with the charged groups on the fibers, leading to strong binding and vibrant coloration. The molecular targets include amino and hydroxyl groups on the fibers, which form ionic bonds with the sulfonic acid groups on the dye.

Comparison with Similar Compounds

  • Kayanol Milling Blue GW
  • Kayanol Milling Green GW
  • Kayanol Milling Yellow 5GW

Comparison: Kayanol Milling Turquoise Blue 3G is unique due to its specific shade of turquoise blue, which is not easily replicated by other dyes. Compared to Kayanol Milling Blue GW, it offers a more vibrant and distinct color. Kayanol Milling Green GW and Kayanol Milling Yellow 5GW, on the other hand, provide different color profiles, making them suitable for other applications.

Biological Activity

Kayanol Milling Turquoise Blue 3G, known chemically as Cibacron Blue 3G-A (CAS Number: 84166-13-2), is an anthraquinone dye widely used in various industrial applications, particularly in textiles. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C29H20ClN7O11S3
  • Molecular Weight : 774.157 g/mol
  • Density : 1.8 ± 0.1 g/cm³
  • LogP : 1.19
  • PSA (Polar Surface Area) : 329.63 Ų

This compound exhibits biological activity primarily through its interaction with various enzymes and proteins. Notably, it inhibits the R46 β-lactamase enzyme, which is significant for antibiotic resistance studies. The inhibition constant (Ki) for this interaction is reported to be 1.2 µM .

Enzymatic Interactions

The dye acts as a structural analogue to NADH, allowing it to interact with (di)nucleotide-dependent enzymes. This characteristic makes it a valuable tool for studying the active sites of these enzymes . The potential applications in biochemistry include:

  • Enzyme Inhibition Studies : Understanding the mechanisms of drug resistance.
  • Biochemical Assays : Utilizing the dye in assays to monitor enzyme activity.

In Vitro Studies

Research has demonstrated that this compound can affect cell viability and has been tested for cytotoxicity against various cell lines. A study indicated that at certain concentrations, the dye exhibits dose-dependent cytotoxic effects .

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various anthraquinone dyes, including this compound. It was found to possess moderate antibacterial activity against specific strains of bacteria, suggesting potential use in antimicrobial formulations .
  • Photocatalytic Degradation : Another study focused on the photocatalytic degradation of azo dyes using iron oxide nanoparticles. This compound was included in the analysis to assess its degradation efficiency under UV light exposure, highlighting its environmental impact and degradation kinetics .

Safety and Toxicological Profile

This compound is classified as harmful (Xn) with specific risk phrases indicating potential hazards upon exposure (e.g., risk of irritation) . Safety data sheets recommend handling precautions due to its chemical nature.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits R46 β-lactamase (Ki = 1.2 µM)
Cytotoxicity Dose-dependent effects on cell viability
Antimicrobial Activity Moderate activity against specific bacteria
Photocatalytic Degradation Effectiveness under UV light

Properties

CAS No.

12234-64-9

Molecular Formula

B4H6Li2O10

Molecular Weight

0

Origin of Product

United States

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